molecular formula C25H26FN5O3 B2413155 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 942012-06-8

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2413155
CAS RN: 942012-06-8
M. Wt: 463.513
InChI Key: BDSOZRGBZKFGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C25H26FN5O3 and its molecular weight is 463.513. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binding

The compound, similar to the Hoechst 33258 dye, may interact with DNA, particularly binding to the minor groove of double-stranded DNA with specificity for AT-rich sequences. Such interactions are critical for cellular uptake and have implications in fluorescent DNA staining, used in various biological applications including chromosome and nuclear staining and flow cytometry. This feature is significant for understanding DNA structure and function in research (Issar & Kakkar, 2013).

Biological Activities and Potential Therapeutic Applications

Diverse Biological Activities

Derivatives of the compound structure show a range of biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, and neuroleptic activities. Understanding and modifying the structure can potentially model these activities, which is crucial for drug design and development (Waisser & Kubicová, 1993).

Triazine-Based Pharmacological Activities

The compound's triazine core is notable for its broad spectrum of pharmacological activities. Triazine derivatives have been explored for their antibacterial, antifungal, anti-cancer, antiviral, and other therapeutic potentials. This makes the triazine nucleus an interesting core for future drug development (Verma, Sinha, & Bansal, 2019).

Synthetic Utility and Chemical Properties

Synthetic Utility of Oxazines

The compound's structural analogs, including oxazines and benzoxazines, have significant synthetic utility. They serve as intermediates in various chemical reactions and can be synthesized through methods like dehydration of dihydro-hydroxy-oxazines. Their role as electrophiles in certain reactions and their potential use as chiral synthons highlight their versatility in synthetic chemistry (Sainsbury, 1991).

Optoelectronic Materials

Optoelectronic Applications

Quinazolines and pyrimidines, closely related to the compound's structure, are extensively studied in the context of optoelectronic materials. Their incorporation into π-extended conjugated systems has been instrumental in creating novel materials for organic light-emitting diodes, image sensors, and other electronic devices. Understanding these properties can lead to innovations in material sciences and electronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c26-20-6-8-21(9-7-20)29-14-15-30-23(33)24(34)31(27-25(29)30)17-22(32)28-12-10-19(11-13-28)16-18-4-2-1-3-5-18/h1-9,19H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSOZRGBZKFGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C(=O)N4CCN(C4=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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